2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]propanamide
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Overview
Description
2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]propanamide is an organic compound with the molecular formula C10H10ClF2NO2. It is a solid substance that is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]propanamide typically involves the reaction of 3-chloro-4-(difluoromethoxy)aniline with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can be hydrolyzed in the presence of acids or bases to yield corresponding amines and carboxylic acids.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]propanamide is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]propanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]propanamide can be compared with similar compounds such as:
- 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide
- 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide
- 2-chloro-4-nitroaniline
These compounds share similar structural features but differ in their specific substituents and chemical properties. The unique combination of chlorine and difluoromethoxy groups in this compound contributes to its distinct reactivity and applications .
Properties
IUPAC Name |
2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2F2NO2/c1-5(11)9(16)15-6-2-3-8(7(12)4-6)17-10(13)14/h2-5,10H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTCYMMCIFXVIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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